Cas no 1212180-27-2 (a-Me-Phe(2-Br)-OH·H2O)

a-Me-Phe(2-Br)-OH·H2O is a modified phenylalanine derivative featuring a methyl group at the alpha position and a bromine substitution at the 2-position of the aromatic ring. This chiral amino acid derivative is commonly utilized in peptide synthesis and pharmaceutical research due to its structural versatility and enhanced steric and electronic properties. The bromine moiety offers reactivity for further functionalization, while the methyl group influences conformational stability. The monohydrate form ensures improved handling and solubility in aqueous and organic solvents. Its high purity and well-defined stereochemistry make it a valuable building block for designing bioactive peptides and small-molecule inhibitors. Suitable for use in solid-phase and solution-phase synthesis.
a-Me-Phe(2-Br)-OH·H2O structure
a-Me-Phe(2-Br)-OH·H2O structure
商品名:a-Me-Phe(2-Br)-OH·H2O
CAS番号:1212180-27-2
MF:C10H12BrNO2
メガワット:276.13
MDL:MFCD30534319
CID:1003723

a-Me-Phe(2-Br)-OH·H2O 化学的及び物理的性質

名前と識別子

    • (S)-a-Methyl-2-bromophenylalanine
    • (S)-N-Methyl 2-bromophenylalaine
    • (S)-Α-METHYL-2-BROMOPHENYLALANINE·H2O
    • 2-Bromo-α-methyl-L-phenylalanine
    • H-alpha-Me-L-Phe(2-Br)-OH
    • a-Me-Phe(2-Br)-OH·H2O
    • MDL: MFCD30534319
    • インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
    • InChIKey: CEQZLKYRAINNIW-JTQLQIEISA-N
    • ほほえんだ: C([C@@](N)(CC=1C(=CC=CC1)Br)C)(=O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3

じっけんとくせい

  • 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(3.1 g/l)(25ºC)、

a-Me-Phe(2-Br)-OH·H2O 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1047953-250mg
-Me-Phe(2-Br)-OHH2O
1212180-27-2 95%
250mg
$545 2023-09-04
Alichem
A019109111-1g
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 95%
1g
$666.60 2023-09-04
Chemenu
CM293980-1g
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 95%
1g
$617 2021-06-09
TRC
A245645-25mg
a-Me-Phe(2-Br)-OH·H2O
1212180-27-2
25mg
$ 180.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513161-250mg
(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 98%
250mg
¥2015.00 2024-08-09
eNovation Chemicals LLC
Y0994411-5g
(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 95%
5g
$2100 2025-02-28
Key Organics Ltd
AS-60278-1G
(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 >95%
1g
£700.00 2025-02-08
TRC
A245645-100mg
a-Me-Phe(2-Br)-OH·H2O
1212180-27-2
100mg
$ 465.00 2022-06-08
Ambeed
A488969-1g
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 95+%
1g
$804.0 2024-04-25
A2B Chem LLC
AE42722-250mg
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
1212180-27-2 95%
250mg
$303.00 2024-04-20

a-Me-Phe(2-Br)-OH·H2O 関連文献

a-Me-Phe(2-Br)-OH·H2Oに関する追加情報

Professional Introduction to Compound with CAS No. 1212180-27-2 and Product Name: a-Me-Phe(2-Br)-OH·H2O

The compound with the CAS number 1212180-27-2 and the product name a-Me-Phe(2-Br)-OH·H2O represents a significant advancement in the field of pharmaceutical chemistry. This compound, chemically known as N-(α-methylphenyl)-2-bromo-3-hydroxypropanamide monohydrate, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both bromine and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for the synthesis of various bioactive molecules.

Recent studies have highlighted the importance of a-Me-Phe(2-Br)-OH·H2O in the development of novel therapeutic agents. Its molecular framework, characterized by a rigid aromatic ring and a flexible aliphatic side chain, allows for selective interactions with biological targets. This has led to its exploration as a precursor in the synthesis of peptide mimetics and small-molecule drugs targeting neurological disorders. The hydroxyl group, in particular, serves as a critical site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of a-Me-Phe(2-Br)-OH·H2O is its role in the development of compounds that modulate neurotransmitter systems. Research has demonstrated that derivatives of this molecule exhibit promising effects on serotonin and dopamine receptors, making them potential candidates for treating conditions such as depression, anxiety, and Parkinson's disease. The bromine substituent further enhances its utility by providing a handle for cross-coupling reactions, which are essential in modern drug synthesis methodologies.

The monohydrate form of a-Me-Phe(2-Br)-OH·H2O contributes to its stability and solubility characteristics, which are crucial for pharmaceutical applications. This form ensures that the compound remains viable under various storage conditions while maintaining its reactivity in synthetic protocols. The ability to handle this compound in aqueous environments also simplifies its integration into larger synthetic schemes, reducing the need for organic solvents and thereby aligning with green chemistry principles.

In addition to its pharmacological potential, a-Me-Phe(2-Br)-OH·H2O has been investigated for its role in material science applications. Its unique molecular architecture allows it to serve as a building block for polymers and coatings that exhibit specific mechanical and thermal properties. These materials are being explored for use in advanced medical devices, where biocompatibility and functionality are paramount.

The synthesis of a-Me-Phe(2-Br)-OH·H2O involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom at the 2-position is particularly critical and is typically achieved through halogenation reactions. These reactions must be carefully optimized to ensure high yields and minimal byproduct formation. The hydroxyl group is then incorporated through hydroxylation or oxidation processes, which further refine the compound's structure for downstream applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of a-Me-Phe(2-Br)-OH·H2O. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These insights have guided the design of more effective derivatives by predicting binding affinities and identifying key interaction sites. Such computational approaches are becoming increasingly integral to drug discovery pipelines, offering a cost-effective way to screen large libraries of compounds before experimental validation.

The pharmaceutical industry continues to invest heavily in research related to a-Me-Phe(2-Br)-OH·H2O, recognizing its potential as a versatile scaffold for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are yielding novel derivatives with improved pharmacokinetic profiles and reduced side effects. These collaborations leverage cutting-edge technologies such as high-throughput screening and automated synthesis platforms to accelerate the discovery process.

From a regulatory perspective, the production and use of a-Me-Phe(2-Br)-OH·H2O must adhere to stringent guidelines to ensure safety and efficacy. Good Manufacturing Practices (GMP) are employed throughout its synthesis and purification stages to maintain consistency and quality control. Regulatory agencies closely monitor new derivatives derived from this compound to assess their safety profiles before they can be approved for clinical use.

The environmental impact of synthesizing a-Me-Phe(2-Br)-OH·H2O is another area of growing concern. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being integrated into production processes, ensuring that future iterations of this compound are synthesized in an environmentally responsible manner.

In conclusion, a-Me-Phe(2-Br)-OH·H2O represents a significant advancement in pharmaceutical chemistry with broad applications across multiple disciplines. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents, while its stability and solubility characteristics enhance its practicality in industrial settings. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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